

Techniques for measuring the absorption cross-section of chlorofluoromethane

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Compound of Interest

Compound Name: Chlorofluoromethane

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Technique 1: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a robust and widely used technique for measuring the infrared absorption spectra of gas-phase molecules. By analyzing the absorption of infrared radiation at different wavelengths, the absorption cross-section can be determined as a function of wavenumber or wavelength.

Application Note

FTIR spectroscopy is particularly well-suited for obtaining high-resolution infrared absorption cross-sections over a broad spectral range.^{[1][2]} For **chlorofluoromethanes**, this allows for the characterization of their strong absorption features in the atmospheric window (approximately 750-1250 cm^{-1}), which is crucial for determining their global warming potential.^[3] The technique involves passing a beam of infrared radiation through a sample of the gas and measuring the transmitted intensity. The resulting interferogram is then mathematically converted into a spectrum using a Fourier transform. The absorption cross-section can be calculated from the absorbance using the Beer-Lambert law. Modern high-resolution FTIR spectrometers, such as the Bruker IFS 125HR, are frequently used for these measurements, allowing for spectra to be recorded at resolutions down to 0.01 cm^{-1} .^{[1][2]} Experiments are typically conducted over a range of temperatures and pressures to simulate various atmospheric conditions.^{[1][2]}

Experimental Protocol

Objective: To measure the temperature- and pressure-dependent infrared absorption cross-section of a **chlorofluoromethane** sample.

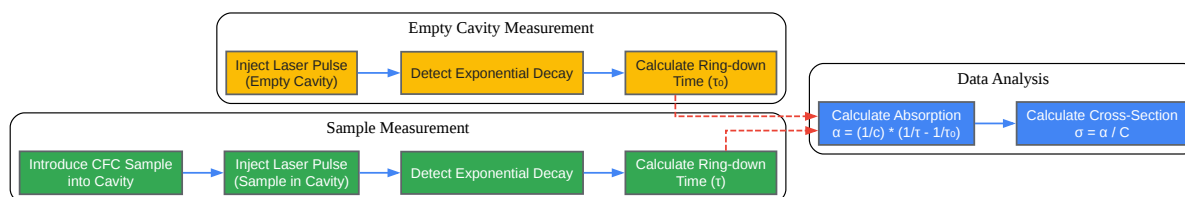
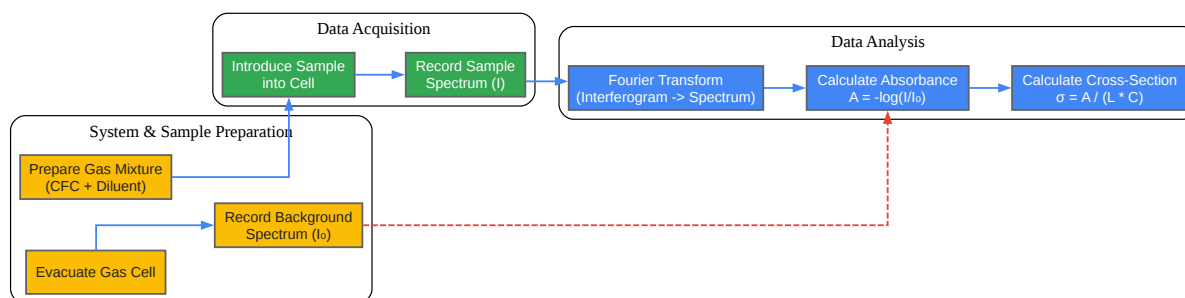
Materials:

- High-resolution Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 125HR).
- Gas absorption cell with a known path length (e.g., 26 cm).^{[1][2]}
- Infrared source (e.g., Globar).
- Infrared detector (e.g., Mercury Cadmium Telluride - MCT).^[4]
- **Chlorofluoromethane** gas sample of known purity.
- Diluent gas (e.g., dry synthetic air or high-purity nitrogen).
- Pressure measurement device (e.g., capacitance manometer).
- Temperature control system for the absorption cell.
- Vacuum pump and gas handling manifold.

Procedure:

- System Preparation:
 - Evacuate the gas absorption cell and the gas handling manifold to a high vacuum to remove any residual gases.
 - Record a background spectrum (I_0) of the evacuated cell at the desired temperature and resolution. This accounts for the spectral characteristics of the instrument and cell windows.
- Sample Preparation:

- Prepare a gas mixture of the target **chlorofluoromethane** and the diluent gas in a mixing vessel. The concentration of the **chlorofluoromethane** should be chosen to yield an optimal absorbance (typically between 0.1 and 1.0).
- Alternatively, introduce a known partial pressure of the pure **chlorofluoromethane** into the cell, followed by the diluent gas to reach the desired total pressure.
- Data Acquisition:
 - Introduce the gas mixture into the absorption cell to a known pressure and allow the temperature to stabilize.[3]
 - Record the sample spectrum (I) by co-adding a sufficient number of interferograms to achieve a high signal-to-noise ratio (e.g., 128 scans).[3]
 - Repeat the measurement at various total pressures and temperatures to cover a range of atmospheric conditions.[1][2]
- Data Analysis:
 - Convert the recorded interferograms to spectra using a Fourier transform.
 - Calculate the absorbance spectrum, $A(\nu)$, using the equation: $A(\nu) = -\log_{10}(I(\nu) / I_0(\nu))$.
 - Calculate the absorption cross-section, $\sigma(\nu)$, in $\text{cm}^2/\text{molecule}$ using the Beer-Lambert law: $\sigma(\nu) = A(\nu) / (L * C)$, where L is the absorption path length in cm and C is the concentration of the **chlorofluoromethane** in $\text{molecules}/\text{cm}^3$.
 - The concentration C can be calculated from the partial pressure of the **chlorofluoromethane** using the ideal gas law.



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